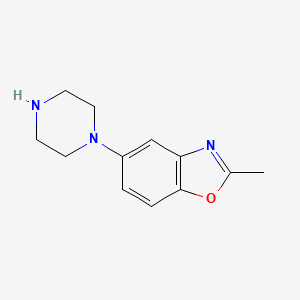
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid is a complex organic compound characterized by its cyclohexylmethyl group attached to a pyrrole ring with two methyl groups and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the cyclization of a suitable precursor, such as a diketone, in the presence of ammonia or an amine. The cyclohexylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexylmethyl chloride reacts with the pyrrole ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carboxylic acid derivatives, such as esters or amides.
Reduction: The compound can be reduced to remove the carboxylic acid group, resulting in the formation of an alcohol or amine.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents are introduced at the 2, 3, or 5 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Electrophilic reagents like bromine (Br2) or acyl chlorides (RCOCl) are used, often in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Alcohols, amines, and other reduced forms.
Substitution: Brominated or acylated pyrroles.
Scientific Research Applications
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.
Comparison with Similar Compounds
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxamide: A structural analog with an amide group instead of a carboxylic acid.
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-sulfonic acid: A compound with a sulfonic acid group instead of a carboxylic acid.
1-(Cyclohexylmethyl)-2,5-dimethylpyrrole-3-ethyl ester: An ester derivative of the compound.
These compounds differ in their functional groups, which can lead to variations in their chemical reactivity, biological activity, and applications.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H21NO2/c1-10-8-13(14(16)17)11(2)15(10)9-12-6-4-3-5-7-12/h8,12H,3-7,9H2,1-2H3,(H,16,17) |
InChI Key |
UQWPZPXQHYZZER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2CCCCC2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![Tert-butyl 4-[(2-methyl-3-piperidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B15355967.png)
![N-hydroxy-1H-pyrrolo[2,3-c]pyridine-4-carboximidamide](/img/structure/B15355970.png)


![1-(Benzenesulfonyl)-3-(5-nitrothiophen-2-yl)pyrrolo[2,3-b]pyridine](/img/structure/B15355976.png)


![6-(2H-triazol-4-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15355993.png)
![4-[(4-Nitrophenyl)Amino]Benzoic Acid](/img/structure/B15356004.png)



